Buprofezin (Standard)

Description

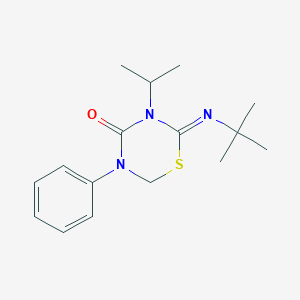

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVTUNWOQKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034401, DTXSID401009368 | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

267.6 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 20 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.4X10-6 mm Hg at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |

CAS No. |

69327-76-0, 953030-84-7 | |

| Record name | Buprofezin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprofezin [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROFEZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.1 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Buprofezin standard CAS number 69327-76-0

An In-depth Technical Guide to Buprofezin (CAS No. 69327-76-0)

Introduction

Buprofezin, with the Chemical Abstracts Service (CAS) number 69327-76-0, is a thiadiazine insect growth regulator (IGR) used to control a variety of sap-sucking insect pests.[1][2] It is recognized for its specific mode of action, which is distinct from conventional neurotoxic insecticides.[3] Buprofezin is primarily effective against the immature larval and nymphal stages of insects such as whiteflies, leafhoppers, planthoppers, scale insects, and mealybugs.[3][4][5] Its application is prevalent in the protection of crops like citrus, cotton, rice, and various vegetables.[4][5]

This technical guide provides a comprehensive overview of Buprofezin, detailing its physicochemical properties, mechanism of action, toxicological profile, metabolic pathways, environmental fate, and standard analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide science.

Physicochemical Properties

Buprofezin is a white to pale beige or pale yellow crystalline solid.[5][6] X-ray crystal structure analysis has shown that Buprofezin exists exclusively as the Z-isomer in both solid and dissolved states.[2][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Buprofezin

| Property | Value | Reference |

|---|---|---|

| CAS Number | 69327-76-0 | [5] |

| Molecular Formula | C₁₆H₂₃N₃OS | [5] |

| Molecular Weight | 305.44 g/mol | [5] |

| Melting Point | 104-106.1 °C | [5][6] |

| Boiling Point | 273 °C (at 12 torr) | [5][8] |

| Vapor Pressure | 9.4 x 10⁻⁶ mm Hg (1.25 x 10⁻³ Pa) at 25 °C | [5][6] |

| Water Solubility | 0.9 mg/L at 20-25 °C | [5][6] |

| Log Kow (Octanol/Water Partition Coefficient) | 4.93 (at pH 7) | [6] |

| Density | 1.18 g/cm³ | [5] |

| Henry's Law Constant | 4.2 x 10⁻⁶ atm·m³/mol at 25 °C | [6] |

| Appearance | White to Pale Beige Solid/Crystals |[5][6] |

Mechanism of Action

Buprofezin's primary mode of action is the inhibition of chitin (B13524) biosynthesis in insects.[3][9][10] Chitin is a vital polymer that forms the insect's exoskeleton (cuticle). By interfering with its synthesis, Buprofezin disrupts the molting process (ecdysis), particularly in nymphs and larvae, leading to their death before they reach maturity.[3][10][11] It also suppresses oviposition in adult insects and can cause treated females to lay sterile eggs.[11] This mechanism makes it a highly selective insecticide with low toxicity to beneficial insects that do not belong to the order Homoptera.[3]

Some studies suggest a secondary action involving the disruption of hormonal balance and prostaglandin (B15479496) synthesis, which contributes to its effects on molting and reproduction.[10][11]

In non-target mammalian cells, research indicates that Buprofezin may induce cytotoxicity through mitochondria-mediated apoptosis and autophagy. This process is potentially mediated by the AMPK/mTOR signaling pathway.[12]

Toxicological Profile

Buprofezin exhibits low to moderate acute toxicity in mammals.[9][13] The primary target organs in repeat-dose studies are the liver and thyroid.[11] It is not considered to be carcinogenic or genotoxic.[13][14]

Table 2: Acute Toxicity of Buprofezin

| Species | Route | Value (LD₅₀ / LC₅₀) | Reference |

|---|---|---|---|

| Rat (Male) | Oral | 2198 mg/kg bw | [11][14] |

| Rat (Female) | Oral | 2355 mg/kg bw | [11][14] |

| Rat | Oral | 1635–3847 mg/kg bw | [9][13] |

| Rat | Dermal | > 5000 mg/kg bw | [11][14] |

| Rat | Inhalation | > 4.57 mg/L (> 4570 mg/m³) | [11][13] |

| Mouse | Oral | > 10,000 mg/kg bw | [9][14] |

| Rabbit | Oral | > 5000 mg/kg bw | [11][13] |

| Hamster | Oral | > 10,000 mg/kg bw |[9][13] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI) | Study Type | Species | NOAEL | Key Effect at LOAEL | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Year Chronic/Carcinogenicity | Rat | 0.9 mg/kg bw/day | Thyroid F-cell hypertrophy |[13][14] | | 2-Year Chronic | Dog | 2 mg/kg bw/day | Increased liver weight |[14] | | 2-Generation Reproduction | Rat | 6.46 mg/kg bw/day (Parental) | Slight changes in organ weights |[9][13] | | 2-Generation Reproduction | Rat | 6.46 mg/kg bw/day (Offspring) | Reduced pup body-weight gain |[9][13] | | Developmental Toxicity | Rat | 50 mg/kg bw/day (Maternal) | N/A |[14] | | Developmental Toxicity | Rabbit | 50 mg/kg bw/day (Maternal) | N/A |[14] | | Derived Value | Value | Basis | Reference | | Acceptable Daily Intake (ADI) | 0-0.009 mg/kg bw | Based on the 2-year rat study NOAEL with a 100-fold safety factor. |[9][13] |

Metabolism and Environmental Fate

Animal Metabolism

In rats, orally administered Buprofezin is absorbed (approximately 40-50%) and rapidly excreted, primarily within 48 hours, via feces (70-74%) and urine (22-25%).[9][13] The metabolism is extensive and occurs mainly in the liver.[13] The primary metabolic pathways include:

-

Hydroxylation of the phenyl ring and t-butyl moiety.

-

Oxidation of the sulfur atom, followed by the opening of the thiadiazinane ring.

-

Conjugation reactions with glucuronic acid and sulfate (B86663).[1][13]

Microbial Degradation

Certain microorganisms can degrade Buprofezin. For instance, Rhodococcus qingshengii YL-1 can use it as a sole carbon source.[15] The degradation is initiated by dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation and aromatic ring cleavage.[15]

Environmental Fate

Buprofezin's fate in the environment is influenced by its physical and chemical properties.

Table 4: Environmental Fate of Buprofezin

| Parameter | Description | Value / Finding | Reference |

|---|---|---|---|

| Soil Metabolism | Aerobic Half-Life | 27 to 84.1 days | [4] |

| Field Dissipation | Half-Life | 38 days | [4] |

| Hydrolysis | Stability | Stable at pH 7 and 9; hydrolyzes at pH 5 (half-life of 51 days).[13] | [13] |

| Photolysis | Stability | Stable to photolysis on soil; aqueous photolysis is not a major degradation route.[1][4] | [1][4] |

| Mobility | Soil Sorption (Kd) | 11 to 277 mL/g; indicates moderate to low mobility.[4] | [4] |

| Leaching Potential | Movement in Soil | Low potential to leach; not detected below 7.5 cm in field studies.[4] |[4] |

Experimental Protocols

Residue Analysis in Agricultural Commodities

This protocol is a generalized procedure based on common methods for determining Buprofezin residues in crops like citrus, almonds, and cottonseed using Gas Chromatography (GC).[13][16]

Objective: To quantify the total extractable residues of Buprofezin.

Limit of Quantitation (LOQ): Typically 0.05 ppm (mg/kg).[16]

Methodology:

-

Extraction:

-

Homogenize a representative sample of the crop matrix.

-

Extract a known weight of the macerated sample (e.g., 25 g) by blending with acetone.

-

Filter the extract and concentrate it using a rotary evaporator to remove the acetone, leaving the aqueous phase.

-

-

Acidification and Liquid-Liquid Partitioning (Cleanup):

-

Transfer the aqueous extract to a separatory funnel using 1M hydrochloric acid.

-

Perform a cleanup partition by shaking with hexane (B92381). Discard the hexane phase.

-

Back-partition the remaining acidic aqueous phase with dichloromethane (B109758) (e.g., 2 x 50 mL). Shake for approximately one minute for each partition and allow layers to separate.[16]

-

-

Drying and Concentration:

-

Column Chromatography (Cleanup):

-

Redissolve the residue in a small volume of a suitable solvent (e.g., hexane).

-

Perform column cleanup using a Florisil solid-phase extraction (SPE) column.

-

Elute the Buprofezin from the column using a solvent mixture (e.g., 20% ethyl acetate (B1210297) in hexane).[16]

-

Evaporate the eluate to dryness and redissolve the final residue in a precise volume of toluene (B28343) for analysis.[16]

-

-

Quantification:

-

Analyze the final sample solution using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS).[13][16]

-

Prepare a standard curve using certified reference standards of Buprofezin at known concentrations.

-

Calculate the residue concentration in the original sample by comparing the peak height or area from the sample chromatogram to the standard curve, accounting for sample weight and dilution factors.[16]

-

Animal Metabolism Study Protocol (Rat)

This protocol is a generalized summary of studies investigating the metabolism of Buprofezin in rats.[9][13]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Buprofezin.

Methodology:

-

Test Substance Preparation:

-

Synthesize radiolabeled Buprofezin, typically with ¹⁴C in the phenyl ring ([phenyl-¹⁴C]buprofezin), to facilitate tracking.[13]

-

-

Animal Dosing:

-

Use Sprague-Dawley rats, fasted prior to administration.

-

Administer a single oral dose of [¹⁴C]buprofezin via gavage. Studies often use multiple dose levels (e.g., 10 mg/kg and 100 mg/kg bw) to assess dose-dependency.[9][13]

-

For excretion balance studies, house rats individually in metabolism cages that allow for the separate collection of urine and feces.

-

-

Sample Collection:

-

Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing.

-

For distribution studies, euthanize groups of animals at various time points (e.g., 2, 9, 24, 96 hours). Collect blood and a wide range of tissues and organs (liver, kidney, adipose tissue, thyroid, etc.).[9]

-

To study biliary excretion, use bile-duct cannulated rats and collect bile over a set period (e.g., 24-48 hours).[9][13]

-

-

Sample Analysis:

-

Measure total radioactivity in collected samples (urine, feces homogenates, bile, tissues) using Liquid Scintillation Counting (LSC) to determine the extent of absorption and excretion.

-

For metabolite profiling, extract samples with appropriate solvents. Analyze extracts using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify metabolites.

-

-

Data Analysis:

-

Calculate the percentage of the administered radioactive dose recovered in urine, feces, and tissues over time.

-

Determine pharmacokinetic parameters such as Cmax (peak concentration) and Tmax (time to peak concentration) from blood/plasma radioactivity levels.[13]

-

Characterize the chemical structure of metabolites and propose a metabolic pathway.

-

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]

- 3. The Foundational Role of Buprofezin in Modern Pest Management [hbjrain.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Buprofezin , Analysis standard product, 99.5% , 69327-76-0 - CookeChem [cookechem.com]

- 6. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Buprofezin | 69327-76-0 [chemicalbook.com]

- 9. apps.who.int [apps.who.int]

- 10. pomais.com [pomais.com]

- 11. apvma.gov.au [apvma.gov.au]

- 12. Mitochondria-Mediated Apoptosis and Autophagy Participate in Buprofezin-Induced Toxic Effects in Non-Target A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fao.org [fao.org]

- 14. hpmindia.com [hpmindia.com]

- 15. Molecular Mechanism and Genetic Determinants of Buprofezin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nucleus.iaea.org [nucleus.iaea.org]

Buprofezin's Mode of Action: A Technical Guide to Chitin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract: Buprofezin is a thiadiazine insect growth regulator (IGR) renowned for its highly specific mode of action against nymphal stages of various hemipteran pests.[1][2][3] Unlike neurotoxic insecticides, buprofezin disrupts the molting process by inhibiting chitin (B13524) biosynthesis, a pathway essential for the formation of the insect exoskeleton but absent in vertebrates.[1][4][5] This targeted mechanism makes it a valuable tool in Integrated Pest Management (IPM) programs, offering high efficacy against pests like whiteflies, leafhoppers, and mealybugs while preserving many beneficial insects.[1][6] This guide provides an in-depth examination of buprofezin's core mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Mechanism: Inhibition of Chitin Synthesis

The primary mode of action of buprofezin is the inhibition of chitin synthesis, specifically targeting the polymerization step.[3][7][8] Chitin, a polymer of N-acetylglucosamine (GlcNAc), is the principal structural component of the insect procuticle and tracheal linings.[9][10][11] Its synthesis is a multi-step enzymatic process culminating in the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzyme Chitin Synthase (CHS).[4][9]

Buprofezin's intervention leads to the following consequences:

-

Disruption of Cuticle Deposition: By inhibiting CHS, buprofezin prevents the formation of a new, functional cuticle during the molting process.[2][12]

-

Molting Failure: Affected nymphs are unable to properly shed their old exoskeleton (ecdysis), leading to a lethal molting failure. The insects often die malformed, sometimes with the old exuviae still attached.[1][2][12]

-

Suppression of Fecundity: Buprofezin also exhibits secondary effects, such as reducing the fecundity of adult females and causing them to lay non-viable eggs, which is attributed to the inhibition of prostaglandin (B15479496) synthesis.[12]

While the precise binding site on the chitin synthase enzyme is not fully elucidated, the effect is a clear disruption of the final polymerization stage of the chitin biosynthesis pathway.[12]

The Insect Chitin Biosynthesis Pathway

The synthesis of chitin is a fundamental biochemical pathway in insects, essential for their growth and development. The process begins with sugars like trehalose (B1683222) or glycogen (B147801) and proceeds through several enzymatic steps to produce the final chitin polymer.

Caption: The insect chitin biosynthesis pathway and the point of inhibition by buprofezin.

Quantitative Data on Buprofezin Efficacy

The biological activity of buprofezin is quantified through bioassays that determine the lethal concentrations (LC) required to cause mortality in a percentage of the test population. Sub-lethal effects on life history parameters are also critical metrics.

Table 1: Lethal Concentrations of Buprofezin against Aphis gossypii (Melon Aphid)

| Exposure Time | LC15 (mg L⁻¹) | LC30 (mg L⁻¹) | LC50 (mg L⁻¹) |

|---|---|---|---|

| 48 hours | 1.125 | 2.888 | 7.586 |

| 72 hours | 0.435 | 0.898 | 1.886 |

Data sourced from a study on melon aphid.[13]

Table 2: Sub-lethal Effects of Buprofezin on F1 Generation of Aphis gossypii

| Parameter | Control | LC15 (0.435 mg L⁻¹) | LC30 (0.898 mg L⁻¹) |

|---|---|---|---|

| Pre-adult duration (days) | 4.67 ± 0.07 c | 5.11 ± 0.08 b | 5.56 ± 0.07 a |

| Adult Longevity (days) | 10.43 ± 0.32 a | 8.92 ± 0.28 b | 7.23 ± 0.23 c |

| Fecundity (offspring/female) | 29.80 ± 0.77 a | 24.12 ± 0.69 b | 16.53 ± 0.58 c |

| Net Reproductive Rate (R₀) | 29.80 ± 0.77 a | 24.12 ± 0.69 b | 16.53 ± 0.58 c |

| Intrinsic Rate of Increase (r) | 0.364 ± 0.003 a | 0.315 ± 0.003 b | 0.252 ± 0.004 c |

Data represents mean ± SE. Different letters within a row indicate significant differences.[13]

Table 3: Effects of Buprofezin on Survival of Chrysoperla rufilabris (Green Lacewing) Immatures

| Treatment Stage | Concentration (mg AI/liter) | Survival from Treatment to Adult Emergence (%) |

|---|---|---|

| 1st Instar | 100 | 87.5 |

| 1st Instar | 500 | 52.5 |

| 1st Instar | 1000 | 40.0 |

| 2nd Instar | 1000 | 72.5 |

| 3rd Instar | 1000 | 97.5 |

Data shows that the first instar is the most vulnerable stage to buprofezin.[14][15]

Experimental Protocols

This protocol outlines a common method for assessing the toxicity of buprofezin against a target insect like the melon aphid (Aphis gossypii).

Objective: To determine the concentration of buprofezin that is lethal to 50% of a test population after a specific exposure time.

Materials:

-

Target insects (e.g., synchronized adult aphids).

-

Host plants (e.g., cotton or melon leaf discs).

-

Petri dishes with agar (B569324) to maintain leaf turgor.

-

Buprofezin stock solution and a series of dilutions.

-

Surfactant (e.g., Triton X-100) to ensure even spreading.

-

Micropipettes, beakers, and graduated cylinders.

-

Environmental chamber set to appropriate conditions (e.g., 25°C, 16:8 L:D photoperiod).

Methodology:

-

Preparation of Test Arenas: Prepare leaf discs from unsprayed host plants and place them, abaxial side up, on an agar bed within petri dishes.

-

Preparation of Treatment Solutions: Create a series of buprofezin concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mg L⁻¹) in distilled water. Include a surfactant in all solutions, including the control (water + surfactant only).

-

Application: Immerse each leaf disc in a respective buprofezin dilution or the control solution for approximately 10-20 seconds. Allow the discs to air dry completely.

-

Insect Infestation: Carefully transfer a set number of adult insects (e.g., 20-30 aphids) onto each treated leaf disc.

-

Incubation: Place the petri dishes in an environmental chamber and maintain them under controlled conditions.

-

Data Collection: Assess insect mortality at predetermined intervals (e.g., 48 and 72 hours). Insects that are immobile when gently prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform Probit analysis to calculate the LC15, LC30, and LC50 values along with their 95% confidence limits.[13]

This protocol details how to measure the impact of sub-lethal buprofezin exposure on the expression of the CHS1 gene, a key indicator of the cellular response to chitin synthesis inhibition.

Objective: To quantify the relative mRNA transcript levels of the CHS1 gene in insects exposed to buprofezin.

Materials:

-

Insects exposed to sub-lethal concentrations of buprofezin (e.g., LC15 and LC30 from bioassay) and control insects.

-

RNA extraction kit (e.g., TRIzol reagent or column-based kit).

-

DNase I for genomic DNA removal.

-

cDNA synthesis kit (reverse transcriptase, dNTPs, primers).

-

qPCR instrument and compatible reagents (e.g., SYBR Green master mix).

-

Primers specific for the target gene (CHS1) and a reference gene (e.g., Actin or GAPDH).

-

Nuclease-free water and tubes.

Methodology:

-

Exposure and Sampling: Expose insects to control, LC15, and LC30 concentrations of buprofezin as described in the bioassay protocol. After the exposure period (e.g., 72 hours), collect surviving insects and flash-freeze them in liquid nitrogen.

-

Total RNA Extraction: Homogenize pooled insect samples (e.g., 30-50 individuals per replicate) and extract total RNA using a validated kit, following the manufacturer's instructions.

-

Genomic DNA Removal and cDNA Synthesis: Treat the extracted RNA with DNase I to eliminate any contaminating genomic DNA. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

Quantitative PCR (qPCR): Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers for either CHS1 or the reference gene, and the synthesized cDNA template. Run the reactions in a qPCR instrument under a standard thermal cycling protocol.

-

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of the CHS1 gene using the 2-ΔΔCT method, normalizing to the expression of the reference gene and relative to the control group.[13] Statistical analysis (e.g., ANOVA) is used to determine if observed changes in expression are significant.

Caption: Experimental workflow for analyzing CHS1 gene expression via RT-qPCR.

Molecular and Cellular Impact

Studies have shown that exposure to sub-lethal doses of buprofezin can lead to an upregulation of the CHS1 gene transcript.[5][16] This suggests a compensatory feedback mechanism where the insect attempts to overcome the enzymatic inhibition by increasing the transcription of the gene encoding the target enzyme.[5][13] However, despite this increase in mRNA levels, the presence of buprofezin continues to inhibit the activity of the translated CHS1 protein, ultimately proving insufficient to restore normal cuticle formation and leading to mortality.[5]

Resistance Mechanisms

The development of resistance to buprofezin is a growing concern. Two primary mechanisms have been identified:

-

Metabolic Resistance: Overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), can lead to enhanced metabolism and breakdown of buprofezin, reducing its effective concentration at the target site.[17]

-

Symbiotic-Mediated Resistance: Recent research has uncovered that insects can acquire symbiotic bacteria, such as Serratia marcescens, from the environment. These bacteria can metabolize and degrade buprofezin, conferring resistance to the host insect.[18][19]

Understanding these resistance pathways is crucial for developing sustainable pest management strategies and mitigating the loss of buprofezin's efficacy.

References

- 1. The Foundational Role of Buprofezin in Modern Pest Management [hbjrain.com]

- 2. benchchem.com [benchchem.com]

- 3. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buprofezin Insecticide Uses Effective & Eco-Friendly Pest Control [cnagrochem.com]

- 7. Buprofezin - Wikipedia [en.wikipedia.org]

- 8. fao.org [fao.org]

- 9. Biosynthesis of Chitin | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of the chitin synthesis inhibitor buprofezin on survival and development of immatures of Chrysoperla rufilabris (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Symbiotic bacteria confer insecticide resistance by metabolizing buprofezin in the brown planthopper, Nilaparvata lugens (Stål) | PLOS Pathogens [journals.plos.org]

- 19. Symbiotic bacteria confer insecticide resistance by metabolizing buprofezin in the brown planthopper, Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Buprofezin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin is a thiadiazine insect growth regulator that acts by inhibiting chitin (B13524) synthesis, primarily targeting homopteran pests. This technical guide provides a comprehensive overview of the chemical and physical properties of Buprofezin, its mechanism of action, and detailed experimental protocols for its analysis and evaluation. All quantitative data are presented in structured tables for ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear and concise representation of complex biological and chemical processes.

Chemical Structure and Properties

Buprofezin, with the IUPAC name (2Z)-2-(tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one, is a white to pale yellow crystalline solid.[1] X-ray analysis has confirmed that Buprofezin exists exclusively as the Z-isomer in both solid and dissolved states.[2][3]

Table 1: Chemical Identifiers of Buprofezin

| Identifier | Value |

| IUPAC Name | (2Z)-2-(tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one[4] |

| CAS Number | 69327-76-0[5][6][7] |

| Chemical Formula | C₁₆H₂₃N₃OS[2][5][6][8] |

| Molecular Weight | 305.44 g/mol [5][6][8] |

| InChI Key | PRLVTUNWOQKEAI-VKAVYKQESA-N[5][6] |

| SMILES | CC(C)N1C(=NC(C)(C)C)SCN(C1=O)c2ccccc2[5][6] |

Table 2: Physicochemical Properties of Buprofezin

| Property | Value |

| Melting Point | 104.5 - 106.1 °C[1][7] |

| Boiling Point | 267.6 - 395 °C[1][9] |

| Vapor Pressure | 1.25 x 10⁻³ Pa to 9.4 x 10⁻⁶ mm Hg (at 25 °C)[1][7] |

| Solubility in Water | 0.9 mg/L (at 20-25 °C)[1][10] |

| Solubility in Organic Solvents (at 25 °C) | Acetone: 240 g/L, Chloroform: 520 g/L, Ethanol: 80 g/L, Toluene: 320 g/L[11] |

| LogP (Octanol-Water Partition Coefficient) | 4.3 - 4.93[1][10] |

| Henry's Law Constant | 4.2 x 10⁻⁶ atm·m³/mol (at 25 °C)[1] |

Mechanism of Action: Inhibition of Chitin Synthesis

Buprofezin's primary mode of action is the inhibition of chitin biosynthesis, a critical process for the formation of the insect exoskeleton.[5][7] This disruption of the molting process is the ultimate cause of insect mortality.[12] The mechanism is multifaceted and appears to involve hormonal regulation.

Buprofezin has been shown to inhibit the incorporation of N-acetyl-D-glucosamine into chitin.[13] Furthermore, studies suggest that Buprofezin can inhibit the synthesis of prostaglandin (B15479496) E2. The effects of Buprofezin can be counteracted by 20-hydroxyecdysone (B1671079) (20E), the insect molting hormone, indicating an interference with the hormonal signaling cascade that regulates molting.

Below is a diagram illustrating the proposed signaling pathway affected by Buprofezin.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a Buprofezin technical sample.

Methodology:

-

Standard Preparation: Accurately weigh a known amount of certified Buprofezin reference standard and dissolve it in HPLC-grade acetonitrile (B52724) to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample of Buprofezin technical and dissolve it in acetonitrile to a concentration within the range of the working standards.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of Buprofezin in the sample chromatogram with the calibration curve generated from the working standards to determine the purity.

Insect Bioassay: Topical Application

This protocol is a generalized method for assessing the insecticidal activity of Buprofezin against a target insect pest through topical application.

Methodology:

-

Insect Rearing: Rear a healthy, synchronized population of the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod).

-

Solution Preparation: Prepare a stock solution of Buprofezin in a suitable solvent (e.g., acetone). Prepare a range of serial dilutions to be tested. A solvent-only control should also be prepared.

-

Application:

-

Immobilize individual insects (e.g., by chilling or using a vacuum).

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

-

Incubation: Place the treated insects in clean containers with a food source and maintain them under the same rearing conditions.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72 hours) after treatment. Insects that are unable to make a coordinated movement when prodded are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

In Vitro Chitin Synthase Inhibition Assay

This non-radioactive assay measures the inhibitory effect of Buprofezin on chitin synthase activity.

Methodology:

-

Enzyme Preparation: Prepare a crude enzyme extract containing chitin synthase from a suitable insect or fungal source.

-

Assay Plate Preparation:

-

Coat the wells of a 96-well microplate with Wheat Germ Agglutinin (WGA).

-

-

Reaction Mixture: In a separate plate, prepare the reaction mixture containing:

-

Chitin synthase enzyme preparation.

-

Buprofezin at various concentrations (dissolved in a suitable solvent like DMSO).

-

Reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc).

-

-

Incubation: Incubate the reaction plate to allow the enzymatic reaction to proceed.

-

Chitin Capture: Transfer the reaction mixture to the WGA-coated plate and incubate to allow the newly synthesized chitin to bind to the WGA.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add a WGA-Horseradish Peroxidase (HRP) conjugate and incubate.

-

Wash the plate again and add a suitable HRP substrate (e.g., TMB).

-

-

Measurement: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates inhibition of chitin synthase activity.

Conclusion

Buprofezin remains a significant tool in integrated pest management programs due to its specific mode of action and efficacy against key insect pests. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical and bioassay methodologies is crucial for its effective and safe use in research and agriculture. This guide provides a foundational resource for professionals working with this important insect growth regulator.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Buprofezin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Determination of Buprofezin Residues in Rice and Fruits Using HPLC with LC/MS Confirmation | Semantic Scholar [semanticscholar.org]

- 9. mesamalaria.org [mesamalaria.org]

- 10. fao.org [fao.org]

- 11. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]

- 13. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]

An In-depth Technical Guide to Buprofezin (C16H23N3OS): A Core Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin, a thiadiazine insecticide with the molecular formula C16H23N3OS, is a potent insect growth regulator (IGR) widely utilized in modern pest management. Its primary mode of action is the inhibition of chitin (B13524) biosynthesis, a crucial process for the formation of the insect exoskeleton.[1][2][3] This targeted mechanism disrupts the molting process in immature insects, leading to their eventual death.[4][5] Additionally, buprofezin exhibits a secondary action by disrupting juvenile hormone regulation, further interfering with insect development.[1] This technical guide provides a comprehensive overview of buprofezin, including its physicochemical properties, detailed experimental protocols for its analysis and evaluation, its metabolic pathways, and the mechanisms of resistance observed in target pests. The information is presented to support researchers, scientists, and professionals in the fields of drug development and pest management in their understanding and further investigation of this important compound.

Physicochemical and Toxicological Properties

Buprofezin is a white crystalline solid with a faint odor.[6] It is characterized by its low aqueous solubility and volatility.[7] A summary of its key physicochemical and toxicological properties is presented in Table 1. X-ray analysis has confirmed that buprofezin exists exclusively as the Z-isomer in both solid and dissolved states.[7]

Table 1: Physicochemical and Toxicological Data for Buprofezin

| Property | Value | References |

| IUPAC Name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | [8] |

| CAS Number | 69327-76-0 | [9][10] |

| Molecular Formula | C16H23N3OS | [9][11] |

| Molecular Weight | 305.44 g/mol | [10][11] |

| Melting Point | 104.5-105.5 °C | [12] |

| Vapor Pressure | 9.4 x 10-6 mmHg @ 25°C | [12] |

| Water Solubility | Low | [7] |

| Log P (o/w) | 4.3 | [12] |

| Acute Oral LD50 (Rat) | 1635–3847 mg/kg bw | [13] |

| Acute Dermal LD50 (Rat) | > 5000 mg/kg | [14] |

| Acute Inhalation LC50 (Rat) | > 4.57 mg/L | [13] |

| Acceptable Daily Intake (ADI) | 0-0.009 mg/kg bw | [13] |

| Acute Reference Dose (ARfD) | 0.5 mg/kg bw | [13] |

Mechanism of Action

Buprofezin's insecticidal activity stems from its ability to interfere with critical physiological processes in insects, primarily chitin synthesis and hormonal balance.

Inhibition of Chitin Synthesis

The primary mechanism of action of buprofezin is the inhibition of chitin biosynthesis.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is an essential component of the insect cuticle.[15][16] By inhibiting the incorporation of N-acetyl-D-glucosamine into chitin, buprofezin disrupts the formation of the new exoskeleton during molting.[15] This leads to a failure in the molting process, resulting in the death of the insect larvae and nymphs.[4][5]

Disruption of Juvenile Hormone Regulation

Buprofezin also exhibits a secondary mode of action by disrupting the regulation of juvenile hormone (JH).[1] JH is a critical hormone that regulates insect development, metamorphosis, and reproduction. While the precise signaling pathway of buprofezin's interference with JH is not fully elucidated, it is known to disrupt the normal developmental progression from larval or nymphal stages to adulthood. This hormonal imbalance contributes to the overall insecticidal effect.

Metabolism

Buprofezin is extensively metabolized in both insects and mammals.

Mammalian Metabolism

In rats, orally administered buprofezin is rapidly absorbed and excreted, with over 80% eliminated within 48 hours, primarily through the feces (60-76%) and urine (13-25%).[7][13] The main metabolic pathways involve hydroxylation of the phenyl ring, oxidation of the sulfur atom with subsequent cleavage of the thiadiazinane ring, and conjugation reactions.[13][17] Key metabolites identified in rats include 4-hydroxybuprofezin and isopropylphenylurea.[13]

Plant Metabolism

In plants, two primary metabolic pathways for buprofezin have been proposed. The first involves a reverse Schiff base reaction followed by cleavage of the thiadiazinane ring to form isopropylphenylurea. The second pathway consists of chemical rearrangements and ring cleavage to form an allophanate (B1242929) degradate, which then leads to the formation of isopropylphenylurea.[13]

Mechanisms of Resistance

The development of resistance to buprofezin in some insect populations is a significant concern. The primary mechanisms of resistance that have been identified are metabolic resistance and target-site insensitivity.

Metabolic Resistance

Metabolic resistance to buprofezin is often associated with the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases.[15] These enzymes can metabolize buprofezin into less toxic compounds, reducing its efficacy. For example, the cytochrome P450 enzyme CYP353D1v2 in Laodelphax striatellus has been shown to metabolize buprofezin.[15] In some cases, symbiotic bacteria, such as Serratia marcescens in the brown planthopper, have been found to degrade buprofezin, conferring resistance to the host insect.[18][19][20]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of buprofezin.

Residue Analysis in Crops

A common method for the determination of buprofezin and its metabolites in crops involves extraction with an organic solvent, followed by cleanup and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol: Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) for Buprofezin Residue Analysis

-

Sample Preparation: Homogenize a representative sample of the crop matrix.

-

Extraction: Extract the homogenized sample with acetone.

-

Cleanup:

-

Perform a liquid-liquid partition with n-hexane and 1N HCl.

-

Neutralize the aqueous phase and extract with n-hexane.

-

For further cleanup, use Florisil column chromatography.

-

-

Analysis: Quantify buprofezin using a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD).

Table 2: Key Parameters for GC-NPD Analysis of Buprofezin

| Parameter | Condition |

| Column | Capillary column suitable for pesticide analysis |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Temperature Program | Initial temperature of 150°C, ramped to 250°C |

| Carrier Gas | Helium or Nitrogen |

| Limit of Detection (LOD) | 0.01-0.05 mg/kg in crude green tea |

| Limit of Quantitation (LOQ) | 0.01 mg/kg in banana pulp and peel and coffee |

Note: Specific parameters may need to be optimized based on the instrument and crop matrix.

Toxicological Bioassay

The following protocol outlines a static bioassay to determine the acute toxicity of buprofezin on aquatic organisms, using fish embryos and larvae as a model.

Protocol: Embryonic and Larval Toxicity Bioassay

-

Test Organisms: Fertilized fish eggs and newly hatched larvae.

-

Test Concentrations: Prepare a series of buprofezin concentrations in dechlorinated tap water, including a control (0 mg/L).

-

Exposure:

-

For embryonic toxicity, place a known number of fertilized eggs (e.g., 200) in each test concentration.

-

For larval toxicity, place a known number of newly hatched larvae (e.g., 200) in each test concentration.

-

-

Observation:

-

Record embryonic mortality and time to hatch.

-

Record larval mortality at specified time points (e.g., 24 and 48 hours).

-

-

Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Chitin Synthase Inhibition Assay

This in vitro assay measures the inhibitory effect of buprofezin on chitin synthase activity.

Protocol: Non-Radioactive Chitin Synthase Inhibition Assay

-

Enzyme Preparation: Prepare a crude microsomal fraction containing chitin synthase from insect tissue (e.g., pupae).

-

Plate Coating: Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA).

-

Reaction Mixture: Prepare a reaction mixture containing the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) and other necessary cofactors.

-

Inhibition Assay: Add the enzyme preparation and various concentrations of buprofezin to the WGA-coated wells, followed by the reaction mixture.

-

Detection: After incubation, detect the amount of synthesized chitin using a WGA-horseradish peroxidase (HRP) conjugate and a suitable substrate.

-

Data Analysis: Determine the IC50 (concentration causing 50% inhibition) of buprofezin.

Conclusion

Buprofezin remains a valuable tool in integrated pest management due to its specific mode of action and relatively low mammalian toxicity. A thorough understanding of its chemical properties, mechanism of action, metabolism, and the potential for resistance is crucial for its effective and sustainable use. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and effects of buprofezin, contributing to the development of improved pest control strategies and a deeper understanding of insect physiology and toxicology. Further research into the specific signaling pathways affected by buprofezin's hormonal disruption and the development of more detailed in vivo metabolic study protocols will enhance our knowledge of this important insecticide.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pesticidereform.org [pesticidereform.org]

- 5. Identification of plant compounds that disrupt the insect juvenile hormone receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 8. liofilchem.net [liofilchem.net]

- 9. A Simple Colorimetric Assay for Specific Detection of Glutathione-S Transferase Activity Associated with DDT Resistance in Mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Buprofezin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin is a thiadiazinone insect growth regulator (IGR) that provides highly specific control of sap-sucking insects, particularly those from the Hemiptera order.[1] Its primary mode of action is the inhibition of chitin (B13524) biosynthesis, a process vital for the formation of the insect exoskeleton.[2] This disruption of the molting process is most effective against immature stages, leading to developmental failure and mortality.[3] In addition to its primary function, buprofezin exhibits secondary effects, including the suppression of oviposition and reduction of egg viability in adult females.[4] Resistance to buprofezin has emerged in several insect populations, primarily through target-site mutations in the chitin synthase gene, metabolic detoxification via cytochrome P450 monooxygenases, and symbiont-mediated degradation. This guide provides a detailed examination of buprofezin's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Chitin Synthesis Inhibition

The cornerstone of buprofezin's insecticidal activity is its interference with chitin synthesis. Chitin is an essential polymer of N-acetylglucosamine, providing structural integrity to the insect cuticle.[1] During the molting cycle, the old exoskeleton is shed, and a new, larger one is formed—a process entirely dependent on the precise deposition of chitin.

Buprofezin acts as a type-1 chitin synthesis inhibitor (IRAC Group 16).[2][5] Its specific molecular action is the inhibition of the incorporation of N-acetyl-d-glucosamine into the growing chitin polymer chain.[6] This disruption prevents the proper formation of the new cuticle.[7] As a result, affected nymphs and larvae are unable to successfully molt, leading to morphological deformities and eventual death.[2][3] The insect often dies during the ecdysis process due to the malformed, fragile cuticle being unable to withstand the pressures of molting or provide adequate support.[1]

This mechanism is highly selective because vertebrates do not possess a chitin biosynthesis pathway, contributing to buprofezin's relatively low mammalian toxicity.[1]

Secondary and Other Reported Effects

While chitin synthesis inhibition is the primary toxicological pathway, other physiological effects have been reported.

-

Hormonal Disruption: Buprofezin is often broadly categorized as disrupting hormonal balance.[8] Research has indicated an antagonistic interaction with 20-hydroxyecdysone (B1671079) (20E), the primary molting hormone in insects, suggesting that buprofezin's effects can be counteracted by elevated ecdysone (B1671078) levels.[9] This points to a complex interplay with the ecdysone signaling pathway, although buprofezin is not a direct agonist or antagonist of the ecdysone receptor.[10]

-

Reproductive Effects: Buprofezin significantly impacts insect reproduction.[1] Adult females exposed to the compound may exhibit suppressed oviposition (egg-laying).[4] Furthermore, eggs that are laid often have reduced viability and fail to hatch, or the larvae die shortly after emergence.[2] This contributes substantially to its effectiveness in population control.

-

Acetylcholinesterase (AChE) Inhibition: One study has suggested that buprofezin can inhibit acetylcholinesterase in the whitefly Bemisia tabaci.[11] This is an atypical mechanism for an IGR and may contribute as a minor, secondary mode of action in certain species.

Quantitative Data on Biological Activity

The biological effects of buprofezin have been quantified in numerous studies. The following tables summarize key data points for both a target pest and a non-target organism.

Table 1: Lethal Concentrations of Buprofezin against Melon Aphid (Aphis gossypii) [12]

| Exposure Time | LC₁₅ (mg L⁻¹) | LC₃₀ (mg L⁻¹) | LC₅₀ (mg L⁻¹) |

| 48 hours | 1.125 | 2.888 | 7.586 |

| 72 hours | 0.435 | 0.898 | 1.886 |

Table 2: Effects of Buprofezin on Survival of the Predator Chrysoperla rufilabris [13]

| Treatment Stage | Concentration (mg AI/liter) | Survival Rate Reduction (%) |

| First Instar | 500 | 17% |

| First Instar | 1,000 | 47% |

| Second Instar | 1,000 | Not Significantly Affected |

| Eggs & Pupae | 100 - 1,000 | Not Affected |

Table 3: Acute Toxicity of Buprofezin to the Non-Target Wolf Spider (Pirata piratoides) [14]

| Parameter (48h) | Value (mg/mg fresh weight) |

| LD₁₀ | 316 |

| LD₅₀ | 653 |

Mechanisms of Resistance

The intensive use of buprofezin has led to the evolution of resistance in pest populations, such as the brown planthopper (Nilaparvata lugens). Three primary mechanisms have been identified:

-

Target-Site Modification: A point mutation (G932C) in the chitin synthase 1 (chs1) gene has been identified. This mutation leads to an amino acid substitution in the CHS1 protein, reducing its binding affinity for buprofezin and thus diminishing the insecticide's inhibitory effect.

-

Metabolic Resistance: This is a common resistance strategy where insects enhance their ability to detoxify the insecticide. Overexpression of specific cytochrome P450 genes, notably CYP6ER1vA and CYP439A1, has been strongly linked to buprofezin resistance in N. lugens. These enzymes metabolize buprofezin into less toxic compounds before it can reach its target site.

-

Symbiont-Mediated Degradation: A novel mechanism involves the acquisition of symbiotic bacteria from the environment. Strains of Serratia marcescens isolated from resistant planthoppers have been shown to degrade buprofezin. Insects harboring these symbionts gain a significant survival advantage when exposed to the insecticide.

Experimental Protocols

Leaf-Dip Bioassay for Lethal Concentration (LC) Determination

This protocol is adapted from methodologies used to assess buprofezin toxicity in aphids.[1][12]

-

Preparation of Solutions: Prepare a stock solution of technical-grade buprofezin in acetone. Create a series of six to eight serial dilutions using distilled water containing a surfactant (e.g., 0.05% v/v Triton X-100) to ensure even spreading. A control solution should contain only distilled water and surfactant.

-

Leaf Disc Treatment: Excise fresh leaf discs (e.g., from cucumber or cotton plants) of a uniform size. Dip each leaf disc into a corresponding insecticide dilution or the control solution for 10-15 seconds.

-

Assay Setup: Allow the treated leaf discs to air-dry completely. Place each disc, adaxial side up, onto a bed of 2% agar (B569324) in a multi-well plate or petri dish to maintain turgor.

-

Insect Inoculation: Using a fine camel-hair brush, carefully transfer a known number of synchronized, same-age adult or nymphal insects (e.g., 20-30 aphids) onto each leaf disc.

-

Incubation: Seal the plates with a breathable film (e.g., Parafilm) and maintain them under controlled laboratory conditions (e.g., 25 ± 1°C, 70% RH, 16:8 h L:D photoperiod).

-

Mortality Assessment: Assess insect mortality at specified time points (e.g., 48 and 72 hours). An insect is considered dead if it does not move when gently prodded with the brush.

-

Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5% and 20%. Use probit analysis to calculate the LC₁₅, LC₃₀, and LC₅₀ values with their 95% confidence intervals.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol provides a general workflow for analyzing the expression of resistance-related genes (e.g., P450s, CHS1) after buprofezin exposure.[8][15][16]

-

Insect Treatment and Sampling: Expose a population of insects to a sub-lethal concentration of buprofezin (e.g., the LC₃₀) for a defined period (e.g., 48 hours) using a method like the leaf-dip bioassay. Collect surviving insects and flash-freeze them in liquid nitrogen. Store at -80°C.

-

RNA Extraction: Extract total RNA from whole insects or dissected tissues (e.g., midgut) using a suitable kit (e.g., Trizol reagent or a column-based kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

-

Primer Design and Validation: Design specific primers for target genes (e.g., CYP6ER1vA, CHS1) and at least two stable reference genes (e.g., Actin, RPS). Validate primer efficiency by generating a standard curve with a serial dilution of cDNA.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample. A typical 20 µL reaction includes SYBR Green Master Mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile: an initial denaturation step (e.g., 95°C for 2 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 30 s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative expression of target genes compared to the control group using the 2-ΔΔCT method, normalizing to the geometric mean of the selected reference genes.

References

- 1. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buprofezin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Identification and validation of reference genes for normalization of gene expression analysis using qRT-PCR in Megalurothrips usitatus (thysanoptera: thripidae) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delphacid.s3.amazonaws.com [delphacid.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. imlresearch.com [imlresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buprofezin inhibits acetylcholinesterase activity in B-biotype Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide | MDPI [mdpi.com]

- 13. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]

- 14. Ecotoxicological effects of buprofezin on fecundity, growth, development, and predation of the wolf spider Pirata piratoides (Schenkel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. uknowledge.uky.edu [uknowledge.uky.edu]

Buprofezin Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the insecticide buprofezin in soil and water. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex degradation processes.

Introduction to Buprofezin

Buprofezin is a thiadiazine insect growth regulator effective against various hemipteran pests. Its mode of action involves the inhibition of chitin (B13524) biosynthesis, leading to mortality during molting. Understanding its environmental fate, particularly its degradation in soil and water, is crucial for assessing its ecological impact and ensuring its safe use.

Degradation in the Aquatic Environment

The degradation of buprofezin in water is primarily governed by two abiotic processes: hydrolysis and photolysis.

Hydrolysis

Buprofezin is relatively stable to hydrolysis under neutral and alkaline conditions. However, it undergoes hydrolysis in acidic environments. The proposed pathway involves the opening of the thiadiazinane ring to form thiobiuret, which can then be further degraded to isopropylphenylurea. An alternative route involves the replacement of sulfur with oxygen to form biuret, which also subsequently degrades to isopropylphenylurea.[1]

Table 1: Hydrolysis Half-life of Buprofezin in Water

| pH | Half-life (days) | Reference |

| 5 | 51 | [1][2] |

| 7 | Stable | [1] |

| 9 | Stable | [1] |

Table 2: Formation of Hydrolysis Products of Buprofezin at pH 5 after 30 Days

| Compound | Percentage of Total Applied Radioactivity (% TAR) | Reference |

| Buprofezin | 63.9 | [3] |

| Thiobiuret (BF25) | 19.0 | [3] |

| Isopropylphenylurea (BF12) | 9.9 | [3] |

| Biuret (BF11) | 0.8 | [3] |

Photolysis

Photodegradation in water is a significant pathway for buprofezin dissipation. The half-life of buprofezin under photolytic conditions varies depending on the light source and intensity. Several photodegradation products have been identified, indicating multiple degradation pathways. The major routes include a reverse Schiff base reaction and cleavage of the thiadiazinane ring.[1][4]

Table 3: Photolysis Half-life of Buprofezin in Water

| Light Source | Half-life (days) | Reference |

| Artificial Sunlight | 33 - 38 | [1] |

| Natural Sunlight (Summer) | 106 - 140 | [1] |

| UV light (in methanol) | 0.17 (4 hours) | [5] |

| Sunlight (on glass surface) | 15 | [4][5] |

The primary photodegradation products identified in water include:

-

Reverse Schiff base (BF9)

-

Thiobiuret (BF25)

-

Isopropylphenylurea (BF12)

-

Phenylurea (BF16)

-

Formanilide (BF21)

-

Des-isopropyl buprofezin (BF19)

-

Buprofezin sulfoxide (B87167) (BF10)

-

4-hydroxybuprofezin (BF2)[3]

Degradation in the Soil Environment

In soil, the primary route of buprofezin dissipation is microbially-mediated biotransformation. The persistence of buprofezin in soil is influenced by soil type, microbial activity, temperature, and moisture content.

Aerobic Soil Metabolism

Under aerobic conditions, buprofezin is degraded by soil microorganisms. The half-life in aerobic soils can range from approximately 26 to 70 days.[6]

Table 4: Aerobic Soil Metabolism Half-life of Buprofezin

| Soil Type | Half-life (days) | Reference |

| Sandy Loam | 26.3 | [6] |

| Sandy Clay Loam | 69.6 | [6] |

| Clay Soil | < 16 | [7] |

| Sandy Loam | < 16 | [7] |

| Silty Clay | < 16 | [7] |

Several bacterial strains capable of degrading buprofezin have been isolated and characterized, including species of Rhodococcus and Pseudomonas.[8][9] These microorganisms utilize buprofezin as a source of carbon and nitrogen.

The degradation in soil is initiated by the dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation, aromatic ring cleavage, and breaking of an amide bond. This leads to the release of the heterocyclic ring, 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI).[10]

Identified metabolites from microbial degradation in soil include:

-

2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one[8]

-

N-tert-butyl-thioformimidic acid formylaminomethyl ester[8]

-

2-isothiocyanato-2-methyl-propane[8]

-

2-isothiocyanato-propane[8]

-

2-imino-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one[9]

-

2-imino-5-phenyl-1,3,5-thiadiazinan-4-one[9]

-

Methyl(phenyl) carbamic acid[9]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of buprofezin degradation.

Protocol for Hydrolysis Study

Objective: To determine the rate of hydrolysis of buprofezin in sterile aqueous buffer solutions at different pH levels.

Materials:

-

[¹⁴C]phenyl labeled buprofezin

-

Sterile aqueous buffer solutions (pH 5, 7, and 9)

-

Incubator maintained at a constant temperature (e.g., 25°C)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Liquid Scintillation Counter (LSC)

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

-

Add a known concentration of [¹⁴C]phenyl labeled buprofezin to each buffer solution in sterile flasks.

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals, withdraw aliquots from each flask.

-

Analyze the samples by HPLC with a radioactivity detector to separate and quantify the parent buprofezin and its degradation products.

-

Confirm the identity of degradation products using appropriate analytical standards and techniques like mass spectrometry (MS).

-

Determine the total radioactivity in each sample using LSC to ensure mass balance.

-

Calculate the half-life of buprofezin at each pH using first-order kinetics.[1]

Protocol for Photolysis Study

Objective: To determine the rate and pathway of photodegradation of buprofezin in aqueous solution upon exposure to a light source simulating sunlight.

Materials:

-

[¹⁴C]phenyl labeled buprofezin

-

Sterile aqueous buffer solution (e.g., pH 7)

-

Photoreactor equipped with a light source (e.g., Xenon arc lamp) capable of simulating natural sunlight (>290 nm)

-

Quartz reaction vessels

-

Dark control vessels wrapped in aluminum foil

-

HPLC system with a radioactivity detector and/or mass spectrometer (LC-MS)

-

LSC

Procedure:

-

Prepare a sterile aqueous buffer solution containing a known concentration of [¹⁴C]phenyl labeled buprofezin.

-

Transfer the solution to quartz reaction vessels for light exposure and to dark control vessels.

-

Place the vessels in the photoreactor and irradiate with the light source at a constant temperature.

-

At specified time intervals, collect samples from both the irradiated and dark control vessels.

-

Analyze the samples using HPLC or LC-MS to identify and quantify buprofezin and its photoproducts.

-

Use LSC to determine the total radioactivity and ensure mass balance.

-

Calculate the photolysis half-life of buprofezin.[5]

Protocol for Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of buprofezin degradation in soil under aerobic conditions.

Materials:

-

[¹⁴C]phenyl labeled buprofezin

-

Characterized soil samples (e.g., sandy loam, clay loam)

-

Incubation vessels that allow for aeration

-

Incubator to maintain constant temperature and moisture

-

Solvents for extraction (e.g., acetone, acetonitrile)

-

Analytical instruments for quantification and identification (e.g., HPLC, GC-MS, LSC)

Procedure:

-

Treat fresh soil samples with a known concentration of [¹⁴C]phenyl labeled buprofezin.

-

Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity).

-

Place the treated soil in incubation vessels and maintain them in an incubator at a constant temperature in the dark.

-

Maintain aerobic conditions by ensuring a continuous supply of air.

-

At various time points, collect replicate soil samples.

-

Extract the soil samples with appropriate organic solvents to recover buprofezin and its metabolites.

-

Analyze the extracts by HPLC or other suitable chromatographic techniques to quantify the parent compound and degradation products.

-

Characterize the metabolites using techniques like GC-MS or LC-MS/MS.

-

Determine the amount of non-extractable residues and ¹⁴CO₂ evolved (if trapping is included).

-

Calculate the dissipation half-life (DT50) of buprofezin in the soil.

Protocol for Isolation of Buprofezin-Degrading Bacteria from Soil

Objective: To isolate and identify bacteria from soil capable of degrading buprofezin.

Materials:

-

Buprofezin-contaminated soil sample

-

Basal salts medium (BSM)

-

Buprofezin as the sole carbon source

-

Shaker incubator

-

Petri plates with BSM agar (B569324) containing buprofezin

-

Microscope

-

Kits for 16S rRNA gene sequencing

Procedure:

-

Enrichment: Inoculate a soil sample into a liquid BSM containing buprofezin as the sole carbon and nitrogen source. Incubate on a shaker to enrich for buprofezin-degrading microorganisms.

-

Isolation: After several rounds of enrichment, serially dilute the culture and spread it onto BSM agar plates containing buprofezin.

-

Purification: Select individual colonies that grow on the buprofezin plates and streak them onto fresh plates to obtain pure cultures.

-

Degradation Assay: Confirm the degradation ability of the pure isolates by inoculating them into liquid BSM with buprofezin and monitoring the disappearance of the parent compound over time using HPLC.

-

Identification: Identify the potent degrading strains through morphological and biochemical tests, and by sequencing the 16S rRNA gene.[8][11]

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the degradation pathways of buprofezin in water and soil.

Buprofezin Degradation in Water

Caption: Proposed degradation pathway of buprofezin in water via hydrolysis and photolysis.

Microbial Degradation of Buprofezin in Soil

Caption: Microbial degradation pathway of buprofezin in soil.

References

- 1. fao.org [fao.org]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. fao.org [fao.org]

- 4. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]